molecular formula C18H17NO5S B12130335 3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12130335
M. Wt: 359.4 g/mol
InChI Key: CFWLDIKGMZVTGL-UHFFFAOYSA-N
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Description

The compound 3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one (hereafter referred to as the target compound) is a pyrrol-2-one derivative with a unique substitution pattern. Key structural features include:

  • A 3-hydroxy group at position 2.
  • A 2-hydroxyethyl substituent at position 1.
  • A 3-methoxyphenyl group at position 3.
  • A thiophen-2-ylcarbonyl group at position 4.

Properties

Molecular Formula

C18H17NO5S

Molecular Weight

359.4 g/mol

IUPAC Name

4-hydroxy-1-(2-hydroxyethyl)-2-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C18H17NO5S/c1-24-12-5-2-4-11(10-12)15-14(16(21)13-6-3-9-25-13)17(22)18(23)19(15)7-8-20/h2-6,9-10,15,20,22H,7-8H2,1H3

InChI Key

CFWLDIKGMZVTGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(C(=O)N2CCO)O)C(=O)C3=CC=CS3

Origin of Product

United States

Biological Activity

3-Hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC18H24N4O3S
Molecular Weight364.46 g/mol
IUPAC Name3-Hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrrolidine ring and subsequent functionalization with hydroxyl and carbonyl groups. Recent studies have optimized these synthetic routes to improve yield and purity.

Anticancer Activity

Several studies have reported the anticancer potential of this compound. For instance, in a screening of various compounds against cancer cell lines, it demonstrated significant cytotoxicity against breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: A study published in 2024 evaluated the compound's efficacy against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were found to be 12 µM for MCF-7 and 15 µM for A549, indicating a promising therapeutic index compared to standard chemotherapeutics.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. In vitro tests showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

BacteriumMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Apoptosis Induction: The compound activates caspases leading to programmed cell death in cancer cells.
  • Enzyme Inhibition: It inhibits key enzymes involved in cellular metabolism, contributing to its antimicrobial effects.
  • Receptor Interaction: Potential interactions with neurotransmitter receptors have been suggested, although further studies are required to elucidate these pathways.

Toxicity Profile

Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further toxicological studies are necessary to fully understand its safety margins.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound belongs to a broader class of 3-hydroxy-1-substituted pyrrol-2-ones. Below, we compare its structural and physicochemical properties with those of related compounds from the literature.

Structural Analogs and Substituent Effects

Position 1 Substitution
  • Target compound : 2-hydroxyethyl group.
    • Enhances hydrophilicity compared to bulkier alkyl or aryl substituents .
  • Compound 25 (): 2-hydroxypropyl group.
    • Increased steric bulk may reduce solubility but improve binding in hydrophobic pockets .
  • Compound 38 (): 2-hydroxypropyl group.
    • Similar to Compound 25 but with distinct aryl substitutions at positions 4 and 5 .
  • compound: 2-(4-methoxyphenyl)ethyl group.
Position 4 Substitution
  • Target compound : Thiophen-2-ylcarbonyl.
    • Electron-withdrawing thiophene carbonyl may influence reactivity and intermolecular interactions .
  • Compound 25 (): 4-methylbenzoyl.
    • Electron-donating methyl group on benzoyl could stabilize resonance structures .
  • compound: Acetyl group.
Position 5 Substitution
  • Target compound : 3-methoxyphenyl.
    • Methoxy group provides electron donation and hydrogen-bonding capacity .
  • Compound 25 (): 3-trifluoromethylphenyl.
    • Trifluoromethyl group introduces strong electron-withdrawing effects and metabolic stability .
  • Compound 38 (): 4-isopropylphenyl.
    • Bulky isopropyl group may hinder rotational freedom but improve lipophilicity .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Molecular Formula Key Substituents (Positions 1, 4, 5) Reference
Target Compound Not reported Not reported C₁₉H₁₈NO₆S 2-hydroxyethyl, thiophen-2-ylcarbonyl, 3-methoxyphenyl
Compound 25 () 205–207 9 C₂₂H₂₁F₃NO₄ 2-hydroxypropyl, 4-methylbenzoyl, 3-trifluoromethylphenyl
Compound 38 () 221–223 17 C₂₄H₂₈NO₄ 2-hydroxypropyl, 3-methylbenzoyl, 4-isopropylphenyl
compound Not reported Not reported C₂₅H₂₄N₂O₅S 2-(4-methoxyphenyl)ethyl, thiophen-2-ylcarbonyl, 4-methylphenyl
compound Not reported Not reported C₁₉H₁₅N₃O₃S₂ 1,3,4-thiadiazol-2-yl, thiophen-2-ylcarbonyl, 4-methylphenyl
Key Observations:
  • Synthetic Yields : Hydrophilic substituents (e.g., 2-hydroxyethyl/propyl) correlate with lower yields (e.g., 9% for Compound 25) due to challenges in crystallization .
  • Melting Points : Bulkier substituents (e.g., 4-isopropylphenyl in Compound 38) increase melting points (221–223°C), suggesting stronger intermolecular forces .
  • Electron Effects : Electron-withdrawing groups (e.g., trifluoromethyl in Compound 25) may reduce reactivity during synthesis, contributing to lower yields .

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